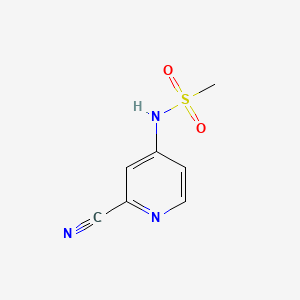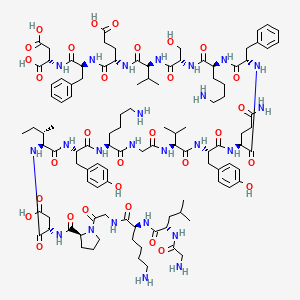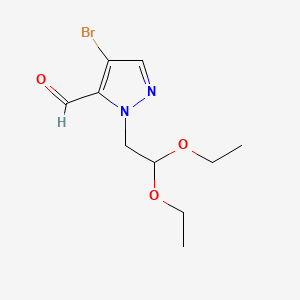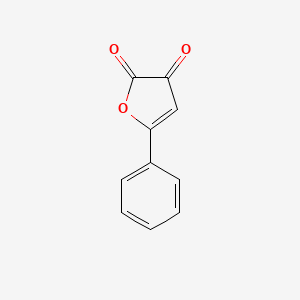
2,3-Furandione, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a phenyl group at the 5-position and two keto groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Phenylfuran-2,3-dione can be synthesized through several methods. Another method includes the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with various reagents to form different derivatives .
Industrial Production Methods
Industrial production of 5-phenylfuran-2,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-phenylfuran-2,3-dione include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted furans, diols, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
5-Phenylfuran-2,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-phenylfuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-phenylfuran-2,3-dione include other furan derivatives such as:
- 4-Benzoyl-5-phenylfuran-2,3-dione
- 2,5-Furandicarboxylic acid
- 2-Furoic acid
Propiedades
Número CAS |
55991-67-8 |
|---|---|
Fórmula molecular |
C10H6O3 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
FXAUZCQGFOUJDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


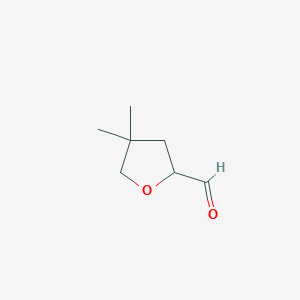
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)


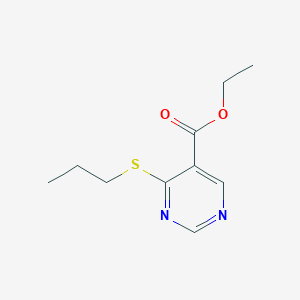
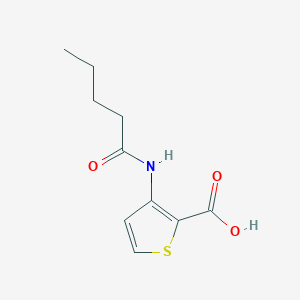
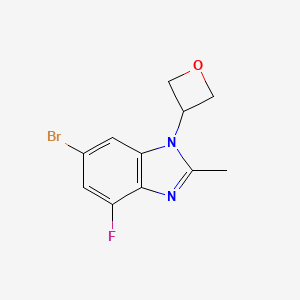
![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
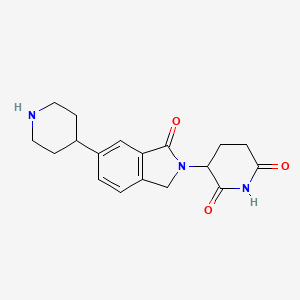
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
